1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid
CAS No.: 1142210-08-9
Cat. No.: VC2403028
Molecular Formula: C16H15ClN4O4S
Molecular Weight: 394.8 g/mol
* For research use only. Not for human or veterinary use.
![1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid - 1142210-08-9](/images/structure/VC2403028.png)
Specification
CAS No. | 1142210-08-9 |
---|---|
Molecular Formula | C16H15ClN4O4S |
Molecular Weight | 394.8 g/mol |
IUPAC Name | 1-[5-[(4-chlorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl]piperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C16H15ClN4O4S/c17-10-3-5-11(6-4-10)18-12(22)13-19-20-14(26-13)15(23)21-7-1-2-9(8-21)16(24)25/h3-6,9H,1-2,7-8H2,(H,18,22)(H,24,25) |
Standard InChI Key | RSLVJLXYZGJNIT-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)C2=NN=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)O |
Canonical SMILES | C1CC(CN(C1)C(=O)C2=NN=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)O |
Introduction
Chemical Identity and Physical Properties
1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid is uniquely identified through several standardized chemical identifiers. The compound has the CAS Registry Number 1142210-08-9, which serves as its unique identifier in chemical databases worldwide . Its molecular structure comprises a 1,3,4-thiadiazole heterocyclic ring connected to both a piperidine-3-carboxylic acid group and a 4-chlorophenyl moiety through carbonyl linkages.
Basic Information
The physical and chemical properties of the compound are summarized in Table 1.
Property | Value |
---|---|
CAS Number | 1142210-08-9 |
Molecular Formula | C₁₆H₁₅ClN₄O₄S |
Molecular Weight | 394.8 g/mol |
IUPAC Name | 1-[5-[(4-chlorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl]piperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C16H15ClN4O4S/c17-10-3-5-11(6-4-10)18-12(22)13-19-20-14(26-13)15(23)21-7-1-2-9(8-21)16(24)25/h3-6,9H,1-2,7-8H2,(H,18,22)(H,24,25) |
Standard InChIKey | RSLVJLXYZGJNIT-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)C2=NN=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)O |
Structural Features
The compound contains several key structural elements that contribute to its potential biological activity:
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A 1,3,4-thiadiazole heterocyclic ring, which is known for its pharmacological properties
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A piperidine-3-carboxylic acid group providing a basic nitrogen atom and an acidic carboxyl function
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A 4-chlorophenyl group connected through an amide linkage
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Multiple carbonyl groups that can participate in hydrogen bonding
These structural features create a molecule with multiple functional groups that can interact with various biological targets . The presence of the thiadiazole ring is particularly noteworthy as it is often associated with diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties .
Research Applications
Medicinal Chemistry Applications
The multi-functional structure of 1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid makes it a potential candidate for medicinal chemistry applications. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors involved in cancer pathways and microbial functions .
The compound's structure allows for potential modifications to enhance specific activities:
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Modification of the carboxylic acid group to form esters or amides
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Substitution of the chlorine atom with other halogens or functional groups
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Structural changes to the piperidine ring
Analytical Methods
Standard analytical techniques for characterizing 1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid and related compounds include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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High-Performance Liquid Chromatography (HPLC)
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X-ray crystallography for determining three-dimensional structure
These methods provide comprehensive structural information and can confirm the identity and purity of the compound for research purposes.
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